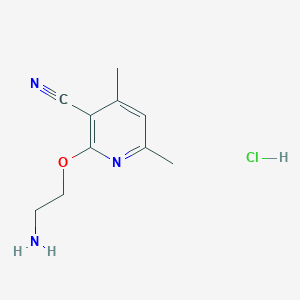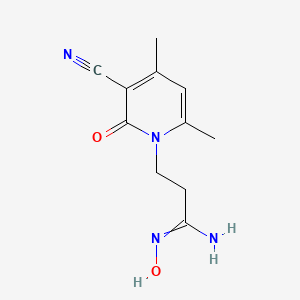![molecular formula C17H26BNO4S B1398721 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine CAS No. 1548827-83-3](/img/structure/B1398721.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, compounds with similar structures have been synthesized through substitution reactions . The structures of these compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and Density Functional Theory (DFT) . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the reaction of piperidine with nitro-aromatics in benzene affords nitro-piperidinobenzene derivatives. Such reactions are essential for synthesizing compounds with potential applications in medicinal chemistry and material science (Pietra & Vitali, 1972).
Heterocyclic Compounds and Their Biological Significance
The synthesis and evaluation of heterocyclic compounds, including triazine scaffolds, have shown a wide spectrum of biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of heterocyclic chemistry in drug discovery and development (Verma, Sinha, & Bansal, 2019).
Cytochrome P450 Enzyme Inhibitors
The selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. Research in this area contributes to safer and more effective therapeutic strategies by identifying selective inhibitors for different P450 isoforms (Khojasteh et al., 2011).
Antimicrobial Properties of Monoterpenes
Monoterpenes, such as p-Cymene, exhibit significant antimicrobial effects. This property is particularly relevant in the search for new substances with antimicrobial properties to address the challenge of antimicrobial resistance. Studies in this area focus on understanding the mechanisms of action and potential applications of monoterpenes in human healthcare (Marchese et al., 2017).
Environmental Applications of Redox Mediators
The use of enzymes and redox mediators in the treatment of organic pollutants presents an innovative approach to environmental remediation. This research is vital for developing efficient methods to degrade recalcitrant compounds in industrial wastewater, contributing to environmental protection (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
It’s known that the compound is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is a small molecule that inhibits anaplastic lymphoma kinase (ALK) and c-Met, both of which are receptor tyrosine kinases involved in the growth and proliferation of certain types of cancer cells .
Mode of Action
The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it may be involved in various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of biologically active compounds, its effects would likely depend on the properties of the final compound it is used to synthesize .
Análisis Bioquímico
Biochemical Properties
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with enzymes involved in the synthesis of specific biomolecules, leading to altered metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells are influenced by these interactions .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These factors determine its function and efficacy within the cellular environment .
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-10-15(11-9-14)24(20,21)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVUNFUBNABBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



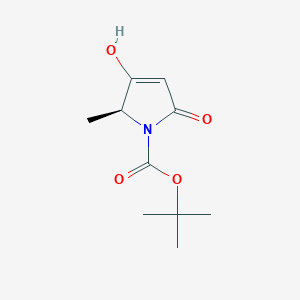
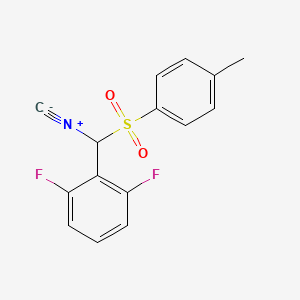
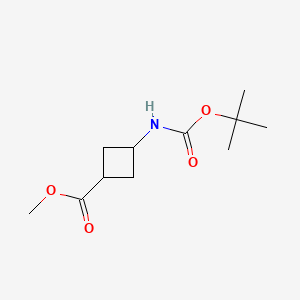
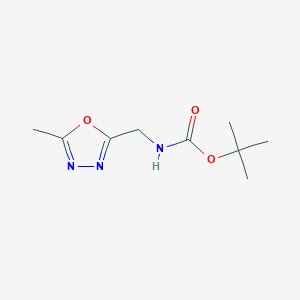

![3-Propyl-2-(3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)
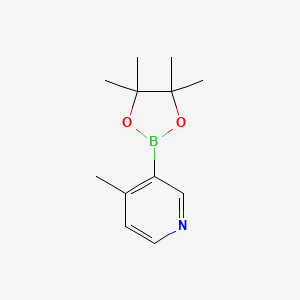
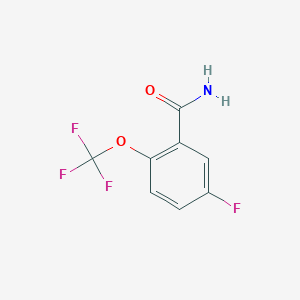


![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
